molecular formula C21H25NO2 B5148927 1-(Azepan-1-yl)-2-methoxy-2,2-diphenylethanone

1-(Azepan-1-yl)-2-methoxy-2,2-diphenylethanone

Cat. No.: B5148927
M. Wt: 323.4 g/mol
InChI Key: CFZNVOAZWOTSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-methoxy-2,2-diphenylethanone is a chemical compound that features a unique structure combining an azepane ring, a methoxy group, and two phenyl groups attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(Azepan-1-yl)-2-methoxy-2,2-diphenylethanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Ethanone Backbone: The ethanone backbone is constructed through a series of reactions, including aldol condensation and subsequent reduction.

    Final Assembly: The final step involves the coupling of the azepane ring, methoxy group, and phenyl groups to form the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(Azepan-1-yl)-2-methoxy-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Azepan-1-yl)-2-methoxy-2,2-diphenylethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: It is explored for its properties in the development of novel materials, including polymers and coatings.

    Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its potential as a biochemical tool.

    Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-methoxy-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies on its mechanism of action are essential to elucidate its effects at the molecular level.

Comparison with Similar Compounds

1-(Azepan-1-yl)-2-methoxy-2,2-diphenylethanone can be compared with similar compounds such as:

    1-(Azepan-1-yl)dodecan-1-one: Known for its enhancing activity in transdermal penetration.

    1-(Azepan-1-yl)-4-chlorophthalazine:

    Azepan-1-yl(4-tert-butylphenyl)methanone: Explored for its use in various chemical processes.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-methoxy-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-24-21(18-12-6-4-7-13-18,19-14-8-5-9-15-19)20(23)22-16-10-2-3-11-17-22/h4-9,12-15H,2-3,10-11,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZNVOAZWOTSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.